molecular formula C28H26O8 B2658386 (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate CAS No. 858766-39-9

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate

Cat. No.: B2658386
CAS No.: 858766-39-9
M. Wt: 490.508
InChI Key: PPJPEIKHGDMJLV-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate” is a chemical compound. The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4,5-trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies: Research focuses on the synthesis of various compounds with structural similarities, emphasizing the development of novel synthetic methodologies and characterization techniques. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates a process involving the reaction of specific intermediates under catalytic conditions, providing a pathway for creating compounds with potential antimicrobial activities (Spoorthy et al., 2021).

Biological Activities

  • Antimicrobial Evaluation

    The antimicrobial properties of synthesized compounds have been a significant focus, with studies evaluating their effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobials or antibiotics (Chakraborty & Joy, 2019).

  • Anti-inflammatory and Analgesic Effects

    Compounds related to the chemical structure of interest have been investigated for their potential anti-inflammatory and analgesic effects, indicating possible applications in pharmaceuticals aimed at treating conditions like arthritis (Sherif & Hosny, 2014).

Chemical Properties and Interactions

  • Docking Studies: The interaction of these compounds with biological targets through docking studies suggests their potential for drug design and development. Such studies help in understanding the molecular basis of their activity and optimizing their structures for better efficacy (Spoorthy et al., 2021).

Future Directions

The TMP group in this compound has shown potential in various biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities . Therefore, future research could focus on exploring these potentials further.

Properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-5-34-28(30)26(18-9-7-6-8-10-18)35-19-11-12-20-21(16-19)36-22(25(20)29)13-17-14-23(31-2)27(33-4)24(15-17)32-3/h6-16,26H,5H2,1-4H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJPEIKHGDMJLV-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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